2-Fluorophenylisocyanide

Vue d'ensemble

Description

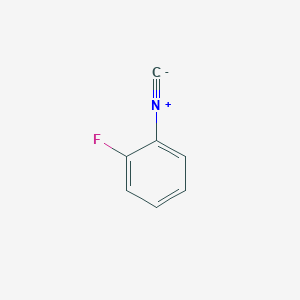

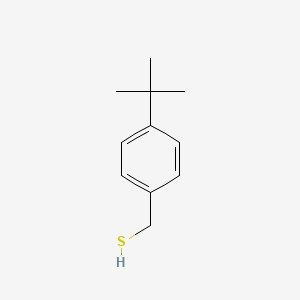

2-Fluorophenylisocyanide is a chemical compound that belongs to the family of phenyl isocyanides, which are known for their reactivity and utility in organic synthesis. Phenyl isocyanides, in general, are characterized by the presence of an isocyanide functional group attached to a phenyl ring. The fluorine atom in the 2-position of the phenyl ring in 2-fluorophenylisocyanide can influence its reactivity and physical properties, making it a compound of interest in various chemical research areas.

Synthesis Analysis

The synthesis of compounds related to 2-fluorophenylisocyanide has been explored in several studies. For instance, 2-nitrophenyl isocyanide, a versatile convertible isocyanide, has been synthesized and used in the efficient construction of complex molecular structures such as the fused gamma-lactam beta-lactone bicycle, which is significant in medicinal chemistry . Another related compound, 2-fluoro-5-nitrophenylisocyanide, has been utilized in a mild and efficient one-pot synthesis of N-substituted benzimidazole derivatives, showcasing the versatility of fluorinated phenyl isocyanides in synthesizing heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of phenyl isocyanides, including those with fluorine substituents, is characterized by the linear arrangement of the nitrogen and carbon atoms in the isocyanide group. This linear geometry is crucial for the reactivity of isocyanides in forming complexes with metals and in participating in various chemical reactions. The presence of a fluorine atom can affect the electronic distribution in the molecule, potentially altering its reactivity and interaction with other chemical species.

Chemical Reactions Analysis

Phenyl isocyanides are known to participate in a variety of chemical reactions. For example, 2-(trimethylsiloxy)phenyl isocyanide has been shown to react with complexes of rhenium in different oxidation states, leading to products with or without Si-O bond cleavage, depending on the reaction conditions . This demonstrates the reactivity of phenyl isocyanides with transition metal complexes. Additionally, a halogen-bond-promoted double radical isocyanide insertion has been reported, where fluoroalkyl radicals generated under visible-light irradiation react with o-diisocyanoarenes to form quinoxaline derivatives, indicating the potential of fluorinated phenyl isocyanides in radical chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-fluorophenylisocyanide and related compounds are influenced by the presence of the isocyanide group and the fluorine substituent. The isocyanide group is known for its distinctive infrared absorption, which is a key feature used in characterizing these compounds. The fluorine atom, being highly electronegative, can affect the acidity, boiling point, and solubility of the molecule. For instance, the synthesis of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride demonstrates the influence of the fluorine atom on the reactivity and solubility of the compound in nonproton polar solvents . Additionally, the synthesis of 2-fluorobenzoylthiourea from 2-fluorocarboxylic acid highlights the role of fluorine in the acylation reactions and the overall yield of the synthetic process .

Applications De Recherche Scientifique

Synthesis of Fused Tetrazolo[1,5-a]quinoxalines

2-Fluorophenylisocyanide is utilized in the synthesis of fused tetrazolo[1,5-a]quinoxalines through a Ugi-tetrazole reaction followed by nucleophilic aromatic substitution. This process yields the tricyclic tetrazolo[1,5-a]quinoxaline moiety, showcasing its utility in combinatorial chemistry to achieve high diversity and good yields (Kalinski et al., 2006).

Optical Imaging and Drug Delivery

In the context of optical imaging and drug delivery, 2-Fluorophenylisocyanide-related compounds play a significant role. The reactivity of cyanine chromophores, which is a crucial element in such compounds, can be manipulated to address challenges in imaging and drug delivery. This includes enhancing fluorescence quantum yield and stability for improved imaging properties, as well as developing NIR-activated antibody-drug conjugates (Gorka et al., 2018).

Genetically Encoded Fluorescent Amino Acids

2-Fluorophenylisocyanide derivatives can be utilized in the synthesis of fluorescent amino acids for biological studies. These amino acids can be biosynthetically incorporated into proteins at specific sites, facilitating the study of protein structure, dynamics, and interactions both in vitro and in vivo (Summerer et al., 2006).

NIR-II Fluorescent Imaging

Derivatives of 2-Fluorophenylisocyanide find applications in the development of NIR-II fluorophores for in vivo biological imaging. These fluorophores enable deeper tissue penetration and higher resolution imaging compared to traditional NIR fluorophores (Antaris et al., 2016).

Molecular Fluorophores Toxicity Studies

Research involving 2-Fluorophenylisocyanide-related fluorophores also encompasses toxicity studies. These studies are crucial for determining the safety of fluorophores used in molecular imaging, especially regarding their cytotoxicity and tissue toxicity (Alford et al., 2009).

Safety And Hazards

2-Fluorophenylisocyanide is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Flam. Liq. 3, Resp. Sens. 1, Skin Irrit. 2, Skin Sens. 1, and STOT SE 3 . It is recommended to use personal protective equipment such as dust mask type N95 (US), Eyeshields, and Gloves when handling this compound .

Orientations Futures

Propriétés

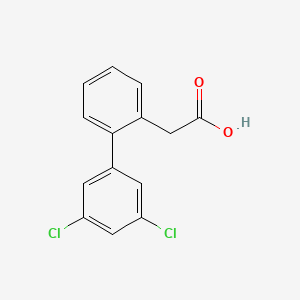

IUPAC Name |

1-fluoro-2-isocyanobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FN/c1-9-7-5-3-2-4-6(7)8/h2-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFNJIWJRUXUBDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374645 | |

| Record name | 2-Fluorophenylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluorophenylisocyanide | |

CAS RN |

77897-04-2 | |

| Record name | 2-Fluorophenylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluorophenyl isocyanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-7-phenylthieno[3,2-d]pyrimidine](/img/structure/B1334096.png)

![2-(3',5'-Dichloro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1334102.png)